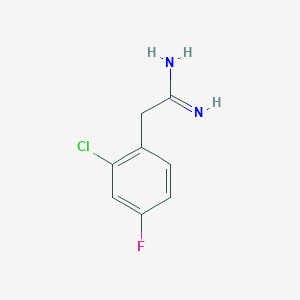

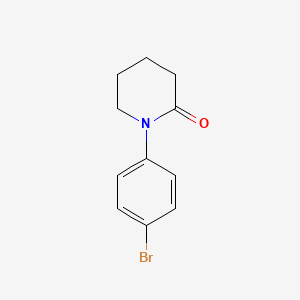

1-(4-ブロモフェニル)ピペリジン-2-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

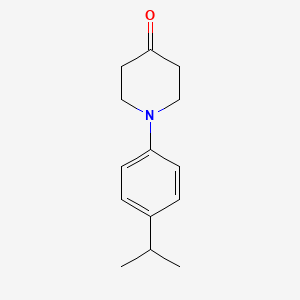

1-(4-Bromophenyl)piperidin-2-one is a chemical compound that belongs to the class of organic compounds known as piperidinones. Piperidinones are a subclass of lactams, which are cyclic amides. The compound features a piperidin-2-one ring substituted with a 4-bromophenyl group. This structure is a key intermediate in the synthesis of various pharmacologically active compounds, including neuroleptics, local anesthetics, analgesics, and antidiarrheal agents .

Synthesis Analysis

The synthesis of substituted piperidin-4-one derivatives, which are structurally related to 1-(4-Bromophenyl)piperidin-2-one, can be achieved through various methods. One approach involves the use of polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone as a precursor in a heterocyclization reaction with amines . Another method includes the oxidation of phenyl-substituted piperidinyl ethanol to the corresponding piperidin-2-one . Additionally, the synthesis of 4,4-disubstituted piperidines, which are structurally similar, can be realized starting from an appropriate 4-functionalized piperidine using alkylation of active methylene compounds .

Molecular Structure Analysis

The molecular and vibrational structure of compounds closely related to 1-(4-Bromophenyl)piperidin-2-one can be characterized using spectroscopic techniques such as FT-IR, FT-Raman, (1)H NMR, (13)C NMR, and UV spectroscopy . The optimized geometry of these compounds can be calculated using computational methods like B3LYP and M06-2X with a 6-311G(d,p) basis set. Theoretical wavenumbers can be scaled to match experimental values, and the stability of the molecule can be analyzed using Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The reactivity of molecules similar to 1-(4-Bromophenyl)piperidin-2-one can be studied through their interactions in various chemical reactions. For instance, the molecular electrostatic potential (MEP) surface map plotted over the optimized geometry of the molecule can provide insights into the chemical reactivity, identifying donor and acceptor atoms and charge transfer within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Bromophenyl)piperidin-2-one and related compounds can be inferred from their molecular structure. The presence of the bromophenyl group can influence the compound's polarity, reactivity, and interactions with biological targets. The spectroscopic data, including NMR chemical shifts and UV absorption, can provide information about the electronic environment of the atoms within the molecule and its potential biological activity .

科学的研究の応用

ピペリジン誘導体の合成

1-(4-ブロモフェニル)ピペリジン-2-オン: は、様々なピペリジン誘導体の合成における重要な中間体として役立ちます。 これらの誘導体は、アルカロイドを含む20種類以上の医薬品クラスに存在し、薬剤の設計に不可欠です 。この化合物の構造は、置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノンなどの幅広い配列への分子内および分子間反応を可能にします。

薬理学的応用

1-(4-ブロモフェニル)ピペリジン-2-オンから合成されたピペリジン誘導体の薬理学的意義は非常に大きいです。 これらの誘導体は、特に様々な生物活性を示す化合物に存在するため、潜在的な薬剤の発見と生物学的評価に関与しています 。

デュアルインヒビターの開発

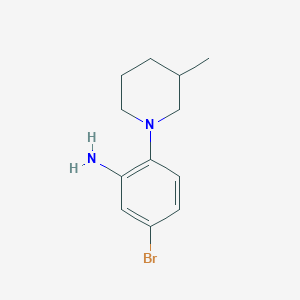

1-(4-ブロモフェニル)ピペリジン-2-オンを用いて設計された一連の2-アミノ-4-(1-ピペリジン)ピリジン誘導体は、臨床的に抵抗性のある未分化リンパ腫キナーゼ(ALK)およびc-ros癌遺伝子1キナーゼ(ROS1)のデュアルインヒビターとして機能します 。これらのインヒビターは、特定の種類の癌の治療に重要です。

オピオイド受容体アゴニズム

最近の研究では、1-(4-ブロモフェニル)ピペリジン-2-オンの誘導体が、完全なμ-オピオイド受容体アゴニストとして作用する可能性があることが示されています。 これは、それらがモルヒネよりも強力な可能性のあるオピオイド様薬理学的効果を持つ化合物に開発できることを示唆しています 。

創薬

1-(4-ブロモフェニル)ピペリジン-2-オンから誘導できるピペリジン核は、創薬において重要な役割を果たしています。 構造活性相関研究により、キノリンとピペリジン間のエーテル結合は、新規治療薬の開発に不可欠な阻害効果に重要であることが示されています 。

プロテオミクス研究

1-(4-ブロモフェニル)ピペリジン-2-オン: は、生化学物質としてプロテオミクス研究にも使用されています。 これは、タンパク質相互作用と機能を研究するために使用でき、疾患のメカニズムを理解し、標的療法を開発するために不可欠です 。

Safety and Hazards

“1-(4-Bromophenyl)piperidin-2-one” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

将来の方向性

Piperidine derivatives, including “1-(4-Bromophenyl)piperidin-2-one”, continue to be an area of interest in the field of drug design due to their presence in a wide range of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

1-(4-bromophenyl)piperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYSBMQFKWYEBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640940 |

Source

|

| Record name | 1-(4-Bromophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27471-43-8 |

Source

|

| Record name | 1-(4-Bromophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Aminooxy)methyl]-3-fluorobenzene hydrochloride](/img/structure/B1292086.png)

![1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1292115.png)